molecular formula C22H21F2NO4 B2470451 1-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-4,4-difluorocyclohexane-1-carboxylic acid CAS No. 1986905-26-3

1-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-4,4-difluorocyclohexane-1-carboxylic acid

货号: B2470451
CAS 编号: 1986905-26-3
分子量: 401.41
InChI 键: MWFXVPLXBNBPSU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-4,4-difluorocyclohexane-1-carboxylic acid is a fluorinated cyclohexane derivative featuring a carboxylic acid group and a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc)-protected amine at the 1-position. The 4,4-difluoro substitution on the cyclohexane ring introduces steric and electronic effects, which influence its physicochemical properties and reactivity.

属性

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4-difluorocyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F2NO4/c23-22(24)11-9-21(10-12-22,19(26)27)25-20(28)29-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-13H2,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWFXVPLXBNBPSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1986905-26-3
Record name 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluorocyclohexane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

生物活性

1-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-4,4-difluorocyclohexane-1-carboxylic acid, commonly referred to as Fmoc-Difluorocyclohexane, is a synthetic compound that has garnered attention for its potential biological activities. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which enhances its stability and solubility. The unique structural features of this compound suggest a range of biological applications, particularly in drug development and biochemical research.

  • Molecular Formula : C20H20F2N2O5
  • Molecular Weight : 401.41 g/mol
  • CAS Number : 1986905-26-3
  • Structure : The compound contains a cyclohexane ring substituted with difluoromethyl groups and an Fmoc group attached to an amino acid backbone.

Biological Activity

The biological activity of Fmoc-Difluorocyclohexane can be attributed to its interactions with various biological targets, particularly in the context of cancer research and drug resistance mechanisms.

Interaction with P-glycoprotein (P-gp)

Studies have indicated that compounds structurally similar to Fmoc-Difluorocyclohexane can modulate the activity of P-glycoprotein, a membrane transporter involved in drug efflux. Research has shown that:

  • IC50 Values : Certain analogues exhibit IC50 values as low as 0.1 μM, indicating potent inhibition of P-gp activity .
  • Mechanism : The presence of the cyclohexyl group is critical for binding to the P-gp substrate-binding site, enhancing the efficacy of these compounds in reversing drug resistance in cancer cells .

Cytotoxicity and Anticancer Activity

The compound has been evaluated for its cytotoxic properties against various cancer cell lines. Preliminary findings suggest:

  • Cell Lines Tested : Studies have utilized HEK293 cells overexpressing P-gp to assess the cytotoxic effects.
  • Results : Compounds similar in structure have demonstrated significant cytotoxicity, suggesting potential applications in overcoming multidrug resistance in chemotherapy .

Case Studies

  • Study on Drug Resistance : A study focused on the synthesis of analogues derived from Fmoc-Difluorocyclohexane demonstrated their ability to inhibit ATPase activity in P-gp. These compounds were found to reduce tumor volumes in vivo without significant side effects .
  • Structural Activity Relationship (SAR) : Research conducted on various derivatives highlighted that modifications to the cyclohexane ring significantly influenced both binding affinity and biological activity. The study emphasized the importance of structural integrity for effective interaction with P-gp .

Comparative Analysis with Similar Compounds

The following table summarizes key differences between Fmoc-Difluorocyclohexane and other related compounds:

Compound NameStructureUnique FeaturesBiological Activity
Fmoc-DifluorocyclohexaneFmoc-DifluorocyclohexaneContains Fmoc protecting group; difluoromethyl substituents enhance solubilityModulates P-gp activity; cytotoxicity against cancer cells
Fmoc-D-AlanineC15H15NO2Commonly used in peptide synthesis; stable under various conditionsLimited direct anticancer activity; primarily used as a building block
Boc-D-AlanineC12H21NO2Offers different stability; commonly used in organic synthesisLess effective against P-gp compared to Fmoc derivatives

科学研究应用

Medicinal Chemistry

The compound's structure allows it to serve as a valuable building block in the synthesis of various pharmaceuticals. Its fluorinated cyclohexane moiety can enhance the pharmacokinetic properties of drug candidates, making them more effective and selective.

Case Study : A study highlighted the use of fluorinated amino acids in drug design, demonstrating that introducing fluorine can improve metabolic stability and binding affinity to target proteins .

Peptide Synthesis

1-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-4,4-difluorocyclohexane-1-carboxylic acid is utilized as a protecting group in peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group is widely used for the protection of amines during solid-phase peptide synthesis.

Data Table: Comparison of Protecting Groups in Peptide Synthesis

Protecting GroupAdvantagesDisadvantages
FmocEasy removal under mild conditionsRequires specific reagents for removal
BocStable under basic conditionsLess compatible with certain coupling reactions
AllocAllows for selective deprotectionMore complex handling requirements

Development of Novel Therapeutics

The compound's unique structure can facilitate the development of novel therapeutics targeting specific diseases. Its derivatives have shown promising results in preclinical studies for conditions such as cancer and autoimmune diseases.

Case Study : Research on amino acid derivatives has shown that modifications can lead to compounds with enhanced biological activity against cancer cell lines .

化学反应分析

Deprotection of the Fmoc Group

The fluorenylmethoxycarbonyl (Fmoc) group serves as a temporary protective group for the amine, enabling selective reactions at other sites. Its removal is critical for subsequent peptide coupling or functionalization.

Reaction Conditions Outcome Mechanistic Insights
20% piperidine in DMF Cleavage of the Fmoc group via β-elimination, yielding free amine and CO₂Base-induced deprotonation triggers elimination, releasing the fluorenylmethylenecarbamate intermediate.

Key Notes :

  • The reaction is typically quantitative under mild basic conditions, preserving the integrity of the carboxylic acid and difluorocyclohexane groups.

  • Residual Fmoc byproducts (e.g., dibenzofulvene) are removed via precipitation or extraction .

Decarboxylation Reactions

The carboxylic acid group undergoes decarboxylation under specific conditions, generating CO₂ and a corresponding amine derivative.

Conditions Products Catalysts/Additives
Acidic (e.g., H₂SO₄, Δ)4,4-Difluorocyclohexane-1-amine derivativesProtonation of the carboxylate accelerates CO₂ loss.
Thermal (150–200°C)Same as aboveHigh-temperature activation lowers energy barrier.

Stability Considerations :

  • Decarboxylation is minimized at ambient storage temperatures (20–25°C) .

  • Electron-withdrawing difluoro substituents may stabilize the transition state, enhancing reaction rates.

Peptide Coupling via Carboxylic Acid

The carboxylic acid participates in amide bond formation, a cornerstone of peptide synthesis.

Coupling Reagent Activation Mechanism Typical Solvent
HATU/DIPEAForms active ester intermediateDMF, DCM
DCC/HOBt Generates O-acylisoureaTHF, DMF

Reaction Example :

  • Activation:
    RCOOH+HATURCO-OAt+Byproducts\text{RCOOH} + \text{HATU} \rightarrow \text{RCO-OAt} + \text{Byproducts}

  • Amine Attack:
    RCO-OAt+R’NH2RCONHR’+HOAt\text{RCO-OAt} + \text{R'NH}_2 \rightarrow \text{RCONHR'} + \text{HOAt}

Yield Optimization :

  • Excess reagents (1.5–2.0 eq) and anhydrous conditions improve efficiency.

  • Steric hindrance from the difluorocyclohexane ring may necessitate prolonged reaction times .

Stability and Side Reactions

The compound’s stability under varying conditions influences its synthetic utility.

Factor Impact Mitigation Strategies
Light exposure Potential Fmoc degradationStore in amber vials under inert atmosphere
Moisture Hydrolysis of Fmoc or carboxylic acidUse molecular sieves; maintain <5% humidity

Degradation Pathways :

  • Hydrolysis of the Fmoc group in aqueous acidic/basic media generates 9-fluorenylmethanol .

  • Oxidative side reactions at the cyclohexane ring are negligible due to fluorine’s electronegativity.

Functionalization of the Difluorocyclohexane Ring

The difluorinated cyclohexane core influences electronic and steric properties but exhibits limited direct reactivity.

Reaction Type Observations References
Nucleophilic substitutionNot observed under standard conditionsFluorine’s poor leaving-group ability
Radical fluorinationNo evidence in current literature Stability of C–F bonds precludes modification

相似化合物的比较

Comparison with Structural Analogs

Cycloalkane Backbone Variations

(a) 1-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclopentanecarboxylic Acid
  • Molecular formula: C21H21NO4
  • Molecular weight : 351.40 g/mol
  • CAS number : 117322-30-2
  • Key differences :
    • Cyclopentane ring instead of cyclohexane, reducing steric hindrance.
    • Absence of fluorine atoms lowers metabolic stability and lipophilicity compared to the difluoro analog.
    • Used in constrained peptide design due to smaller ring size .
(b) 1-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclooctanecarboxylic Acid
  • Molecular formula: C24H27NO4
  • Molecular weight : 417.48 g/mol
  • Key differences: Larger cyclooctane ring increases conformational flexibility. Potential applications in macrocyclic peptide synthesis.

Substituent Modifications

(a) trans-4-({(9H-Fluoren-9-ylmethoxy)carbonylamino}methyl)cyclohexanecarboxylic Acid
  • Molecular formula: C25H27NO4
  • Key differences :
    • Methyl group on the amine enhances steric protection but reduces nucleophilicity.
    • Trans-configuration of substituents alters spatial arrangement for targeted interactions .
(b) 1-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-4-phenylcyclohexane-1-carboxylic Acid
  • Structural feature : Aromatic phenyl group at the 4-position instead of fluorine.
  • Reduced electronegativity compared to the difluoro analog .

Functional Group Variations

(a) (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hexanedioic Acid
  • Molecular formula: C23H23NO6
  • Molecular weight : 409.43 g/mol
  • Key differences :
    • Linear hexanedioic acid backbone instead of cyclohexane.
    • Dual carboxylic acid groups enable bifunctional conjugation.
(b) 3-({[(tert-Butoxy)carbonyl]amino}methyl)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic Acid
  • Molecular formula : C28H28N2O6
  • Molecular weight : 488.55 g/mol
  • Key differences :
    • Benzene ring with dual protecting groups (Boc and Fmoc).
    • Designed for sequential deprotection strategies in solid-phase synthesis.

Physicochemical and Functional Comparison

Parameter Target Compound Cyclopentane Analog 4-Phenyl Analog Hexanedioic Acid
Molecular Weight (g/mol) 415.44 351.40 ~400 (estimated) 409.43
Ring Size Cyclohexane Cyclopentane Cyclohexane Linear chain
Substituents 4,4-difluoro None 4-phenyl Dual carboxylic acids
Protection Strategy Fmoc Fmoc Fmoc Fmoc
Applications Peptide synthesis Conformational studies Hydrophobic interactions Bifunctional conjugation

常见问题

Q. What are the optimal synthetic routes for preparing 1-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-4,4-difluorocyclohexane-1-carboxylic acid?

The synthesis typically involves Fmoc protection of the amino group using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in dimethylformamide (DMF) with sodium carbonate as a base. The cyclohexane backbone is functionalized via fluorination using agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor under anhydrous conditions. Post-fluorination, the carboxylic acid group is introduced via oxidation or carboxylation reactions. Reaction progress is monitored by TLC or HPLC .

Q. How is the compound characterized for purity and structural integrity?

Key techniques include:

  • NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm regiochemistry of difluorination and Fmoc-group attachment.
  • Mass spectrometry (MS) for molecular weight validation.
  • Reverse-phase HPLC with C18 columns (acetonitrile/water gradients) to assess purity (>95% required for peptide synthesis) .

Q. What is the role of the Fmoc group in peptide synthesis applications?

The Fmoc group protects the amino group during solid-phase peptide synthesis (SPPS), preventing unwanted side reactions. It is selectively removed under mild basic conditions (e.g., 20% piperidine in DMF) without disrupting acid-sensitive linkers or other protecting groups. The difluorocyclohexane moiety enhances conformational rigidity, improving peptide stability .

Advanced Research Questions

Q. How does the 4,4-difluoro substitution influence the compound’s conformational dynamics?

The difluoro group induces a chair conformation in the cyclohexane ring, reducing ring-flipping entropy. This rigidity can be studied via X-ray crystallography or dynamic NMR to analyze axial/equatorial fluorine orientation. Computational methods (DFT or MD simulations) further predict interactions with enzymatic active sites .

Q. What are the stability challenges during storage and handling?

The compound is hygroscopic and light-sensitive. Store at –20°C under nitrogen in amber vials. Avoid prolonged exposure to bases (e.g., amines) or strong acids, which may cleave the Fmoc group or decarboxylate the carboxylic acid. Degradation products include fluorenylmethanol and CO₂, detectable via GC-MS .

Q. How are side reactions during Fmoc deprotection mitigated?

Side reactions (e.g., β-elimination or diketopiperazine formation) are minimized by:

  • Using piperidine in DMF for ≤30 minutes.
  • Adding scavengers (e.g., H2O or thiophenol) to quench reactive intermediates.
  • Monitoring deprotection efficiency via UV absorbance at 301 nm (characteristic Fmoc-piperidine adduct) .

Q. What analytical methods resolve enantiomeric impurities in the compound?

Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) or capillary electrophoresis (CE) using cyclodextrin additives separates enantiomers. Polarimetry or circular dichroism (CD) further confirms optical purity, critical for studies targeting stereospecific enzymes .

Q. How does the compound perform in automated solid-phase synthesizers?

Automated SPPS requires optimization of:

  • Coupling efficiency : Use HBTU/HOBt activators in DMF.
  • Swelling kinetics : Pre-swell resins (e.g., Wang or Rink amide) in dichloromethane (DCM) before loading.
  • Cleavage conditions : TFA cocktails (95% TFA, 2.5% H2O, 2.5% triisopropylsilane) for 2–4 hours .

Q. What are the limitations in scaling up synthesis for in vivo studies?

Challenges include:

  • Fluorination yield : Multi-step fluorination requires strict anhydrous conditions.
  • Purification : Flash chromatography on silica gel (ethyl acetate/hexane gradients) or preparative HPLC for >100 mg batches.
  • Cost : Fmoc-Cl and fluorination reagents increase production expenses .

Q. How is the compound used in studying enzyme-substrate interactions?

The difluorocyclohexane moiety mimics tetrahedral transition states in enzymatic catalysis. Fluorescence quenching assays (using Trp/Tyr residues) or surface plasmon resonance (SPR) quantify binding affinities to proteases or kinases. Isotopic labeling (¹³C/¹⁵N) enables NMR-based mechanistic studies .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。